Dehydroergosterol

Description

Properties

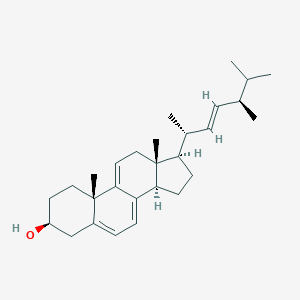

IUPAC Name |

(3S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,14,18-20,22,24-25,29H,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVJYFLQYMVBDR-CMNOFMQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026574 | |

| Record name | Ergosta-5,7,9(11),22-tetraen-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-85-8 | |

| Record name | Dehydroergosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroergosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosta-5,7,9(11),22-tetraen-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROERGOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123R6KJQ51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydroergosterol: A Comprehensive Technical Guide on its Discovery, Biosynthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroergosterol (DHE), a naturally occurring fluorescent sterol, holds a significant position in the fields of biochemistry, mycology, and cell biology. Initially identified as a key intermediate in the fungal ergosterol biosynthesis pathway, its intrinsic fluorescence has made it an invaluable tool for studying sterol trafficking and membrane dynamics in living cells, serving as a functional analog of cholesterol. This technical guide provides a comprehensive overview of the discovery and history of this compound, its role in fungal physiology, detailed experimental protocols for its synthesis and extraction, and a summary of its known biological activities. The guide also delves into the enzymatic pathways of its biosynthesis and regulation, presenting quantitative data in structured tables and visualizing complex processes through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and History

The story of this compound is intrinsically linked to the broader history of sterol research. The study of sterols began in the late 19th century, with Charles Tanret's isolation of ergosterol from ergot of rye in 1889, marking a pivotal moment in mycology and biochemistry.[1] It was within the context of elucidating the structure and function of ergosterol and other sterols that this compound was later identified.

While a precise singular "discovery" of this compound is not prominently documented as a standalone event, its existence as a chemical entity and biological intermediate became apparent through the extensive work on sterol chemistry in the early 20th century. The pioneering research of Nobel laureate Adolf Windaus on the constitution of sterols and their relationship with vitamins laid the groundwork for understanding the various forms and derivatives of these essential lipids.[2][3] Windaus's work, which led to his Nobel Prize in Chemistry in 1928, involved the structural elucidation of cholesterol and ergosterol, and the investigation of their photochemical transformations, which would have invariably involved intermediates like this compound.[3][4]

The chemical synthesis of this compound from ergosterol was established over 50 years ago.[5] However, its significance as a research tool surged with its detection at high levels in the membranes of eukaryotes such as the yeast Candida tropicalis and the Red Sea sponge Biemna fortis.[5] This natural occurrence highlighted its potential as a fluorescent probe to study the behavior of cholesterol in biological systems.[5]

This compound in Fungal Physiology: The Ergosterol Biosynthesis Pathway

This compound is a crucial, late-stage intermediate in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[6][7] Ergosterol is essential for maintaining the fluidity, integrity, and permeability of these membranes, and it plays a vital role in the function of membrane-bound proteins.[7] The ergosterol biosynthesis pathway is a prime target for antifungal drugs due to its absence in humans, offering a window for selective toxicity.[6][7]

The biosynthesis of ergosterol is a complex, multi-step process that can be broadly divided into three stages: the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA, the cyclization of squalene (formed from FPP) to lanosterol, and the subsequent conversion of lanosterol to ergosterol.[7] this compound appears in the final steps of this pathway. The key enzymes directly involved in the metabolism of this compound and its immediate precursors are:

-

Erg6p (Sterol C-24 Methyltransferase): This enzyme catalyzes the methylation of zymosterol to produce fecosterol.[6]

-

Erg2p (C-8 Sterol Isomerase): This enzyme converts fecosterol to episterol.[8]

-

Erg3p (C-5 Sterol Desaturase): This enzyme introduces a double bond at the C-5 position.[9]

-

Erg5p (C-22 Sterol Desaturase): This enzyme introduces a double bond at the C-22 position of the sterol side chain.[5][10]

-

Erg4p (C-24(28) Sterol Reductase): This enzyme catalyzes the final step, the reduction of 24(28)-dehydroergosterol to ergosterol.[6]

The accumulation of this compound is a hallmark of fungal strains with mutations in the ERG4 gene.[6]

Regulation of Ergosterol Biosynthesis: The Upc2/Ecm22 System

The expression of the ERG genes is tightly regulated to maintain appropriate levels of ergosterol. In Saccharomyces cerevisiae, this regulation is primarily mediated by the transcription factors Upc2 and Ecm22. These proteins bind to sterol regulatory elements (SREs) in the promoters of ERG genes, activating their transcription in response to low sterol levels. This regulatory mechanism is crucial for the fungus's adaptation to changing environmental conditions and for its response to antifungal agents that target the ergosterol pathway.

Experimental Protocols

Chemical Synthesis of this compound from Ergosterol

The chemical synthesis of this compound from the readily available precursor ergosterol is a well-established, multi-step process.[5] The general scheme involves the protection of the 3-hydroxyl group, followed by a dehydration reaction to introduce a new double bond, and finally deprotection.

-

Dissolve ergosterol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Add imidazole (2.5 equivalents) to the solution and stir until dissolved.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

This step introduces the new double bond in the C ring.[5]

This step removes the protecting group to yield the final this compound product.[5]

Note: Impurities, such as ergosterol D, can form as a side product during synthesis.[5] Purification by High-Performance Liquid Chromatography (HPLC) is crucial to obtain high-purity DHE (>98%) required for fluorescence studies.[5]

Extraction and Purification of this compound from Yeast

Significant quantities of this compound can be isolated from genetically modified yeast strains, particularly those with a deletion in the ERG4 gene (erg4Δ), which leads to the accumulation of this intermediate.[6]

-

Cell Harvesting: Grow the Saccharomyces cerevisiae erg4Δ strain in a suitable rich medium (e.g., YPD) to a high density. Harvest the cells by centrifugation.

-

Saponification: To the cell pellet, add a solution of alcoholic potassium hydroxide (e.g., 10% KOH in 80% ethanol). Incubate the mixture in a water bath at 80-90°C for 1-2 hours.[6] This step hydrolyzes interfering lipids and releases the sterols.

-

Extraction: After cooling, add an equal volume of a non-polar organic solvent such as n-heptane or hexane and vortex vigorously to extract the non-saponifiable lipids, including this compound.[6] Separate the phases by centrifugation and collect the upper organic phase. Repeat the extraction to maximize the yield.

-

Drying and Concentration: Pool the organic extracts and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator to obtain the crude this compound extract.[11]

-

Purification (Optional): For higher purity, the crude extract can be further purified using silica gel column chromatography or preparative thin-layer chromatography (TLC).[6]

-

Analysis and Quantification: The purity and quantity of this compound can be determined using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or by Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification.[11]

Quantitative Data

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₈H₄₂O | [12] |

| Molar Mass | 394.6 g/mol | [12] |

| Excitation Maxima (in ethanol) | 311, 324, 340 nm | [5] |

| Emission Maxima (in ethanol) | 354, 371, 390 nm | [5] |

| Excitation/Emission (for fluorescence microscopy) | ~324 nm / ~375 nm | [12] |

| Crystal System (Monohydrate) | Monoclinic | [13] |

| Space Group (Monohydrate) | P2₁ | [13] |

| Unit Cell Parameters (Monohydrate) | a = 9.975(1) Å, b = 7.4731(9) Å, c = 34.054(4) Å, β = 92.970(2)° | [13] |

Table 2: Biological Activity of this compound and its Derivatives

| Biological Activity | Compound | Cell Line/Organism | Endpoint | Value | Reference(s) |

| Cytotoxicity | 9,11-dehydroergosterol peroxide | Hep 3B (Human hepatocellular carcinoma) | IC₅₀ | 16.7 µg/mL | [14] |

| Anti-inflammatory | This compound | Murine primary microglia (LPS/IFN-γ stimulated) | TNF-α suppression | >50% at 2.5 µM and 5 µM | [15][16] |

Applications in Research and Drug Development

This compound's unique properties make it a versatile tool in several research areas:

-

Fluorescent Cholesterol Analog: DHE faithfully mimics many of the biophysical properties of cholesterol in membranes.[5] Its intrinsic fluorescence allows for real-time imaging of sterol distribution and trafficking in living cells without the need for bulky fluorescent labels that can alter the molecule's behavior.[5][17]

-

Studying Membrane Domains: DHE has been instrumental in visualizing and characterizing cholesterol-rich membrane domains, often referred to as lipid rafts.

-

Antifungal Drug Development: As a key intermediate in the essential ergosterol biosynthesis pathway, the enzymes that produce and metabolize this compound are attractive targets for the development of novel antifungal drugs.[7]

-

Neurobiology and Inflammation: Recent studies have highlighted the anti-inflammatory properties of this compound, particularly its ability to suppress the production of pro-inflammatory cytokines in microglia.[15][18] This suggests a potential therapeutic role for DHE or its derivatives in neurodegenerative diseases where neuroinflammation is a key pathological feature.[18]

Conclusion

This compound has evolved from a relatively obscure biosynthetic intermediate to a powerful tool in modern cell biology and a compound of interest for therapeutic development. Its discovery and history are intertwined with the foundational research on sterols, and its biological significance is rooted in the essential role of ergosterol in fungal physiology. The detailed experimental protocols for its synthesis and extraction provided in this guide, along with the compiled quantitative data and pathway visualizations, offer a valuable resource for researchers. As our understanding of the complex roles of sterols in health and disease continues to grow, this compound is poised to remain a key molecule for both fundamental research and the development of new therapeutic strategies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Titration of C-5 Sterol Desaturase Activity Reveals Its Relationship to Candida albicans Virulence and Antifungal Susceptibility Is Dependent upon Host Immune Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Functional Analysis of the C-5 Sterol Desaturase PcErg3 in the Sterol Auxotrophic Oomycete Pathogen Phytophthora capsici [frontiersin.org]

- 4. Aspergillus fumigatus C-5 sterol desaturases Erg3A and Erg3B: role in sterol biosynthesis and antifungal drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

- 7. benchchem.com [benchchem.com]

- 8. uniprot.org [uniprot.org]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. [Effect of over-expression of sterol C-22 desaturase on ergosterol production in yeast strains] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Expression of C-5 sterol desaturase from an edible mushroom in fisson yeast enhances its ethanol and thermotolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxic activities of 9,11-dehydroergosterol peroxide and ergosterol peroxide from the fermentation mycelia of ganoderma lucidum cultivated in the medium containing leguminous plants on Hep 3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sterol C-22 Desaturase ERG5 Mediates the Sensitivity to Antifungal Azoles in Neurospora crassa and Fusarium verticillioides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescence Techniques Using this compound to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroergosterol Synthesis in Yeast: A Technical Guide for Researchers

An in-depth overview of the biochemical pathway, regulatory networks, and experimental methodologies for the study of dehydroergosterol, a key fluorescent sterol analog in yeast research.

Introduction

Ergosterol is an essential structural and regulatory lipid in fungal cell membranes, analogous to cholesterol in mammalian cells.[1] Its biosynthetic pathway is a critical, energy-intensive process involving numerous enzymes, making it a primary target for antifungal drugs.[2][3] this compound (DHE), a naturally occurring fluorescent sterol, serves as a powerful intrinsic probe for investigating sterol trafficking, membrane organization, and protein-lipid interactions in real-time within living cells.[4][5] DHE accumulates to significant levels in yeast strains with specific mutations in the late stages of the ergosterol pathway, most notably in the ERG3 gene.[6][7] This guide provides a comprehensive technical overview of the this compound synthesis pathway in Saccharomyces cerevisiae, details relevant experimental protocols, and summarizes key quantitative and regulatory data for professionals in cell biology, biochemistry, and drug development.

The Ergosterol and this compound Biosynthesis Pathways

The synthesis of ergosterol from acetyl-CoA is a complex process involving over 25 enzymes, primarily located in the endoplasmic reticulum.[6][8] The pathway can be broadly divided into three stages: mevalonate synthesis, farnesyl pyrophosphate (FPP) formation, and the post-squalene conversion to ergosterol.[3][9] The production of this compound represents a diversion from this main pathway caused by the inactivation of a key enzyme.

The Wild-Type Ergosterol Pathway (Late Stages)

Following the formation of lanosterol, a series of demethylation, isomerization, and desaturation reactions occur. The final steps, critical for understanding DHE synthesis, are:

-

Fecosterol to Episterol: The C-8 double bond in fecosterol is isomerized to a C-7 double bond, forming episterol. This reaction is catalyzed by the C-8 sterol isomerase, Erg2p .[10]

-

Episterol to Ergosta-5,7,24(28)-trienol: The C-5 sterol desaturase, Erg3p , introduces a double bond at the C-5 position of the sterol B-ring.[6][11]

-

Final Modifications: Subsequent reactions catalyzed by Erg5p (C-22 desaturase) and Erg4p (C-24 reductase) complete the synthesis of ergosterol.[6][12]

The this compound Pathway in erg3Δ Mutants

Inactivation of the ERG3 gene prevents the C-5 desaturation of episterol.[6][11] This block reroutes sterol intermediates and leads to the accumulation of alternative sterols, with this compound (ergosta-5,8,22-trienol) being a prominent species.[13] The cell bypasses the non-functional Erg3p, leading to a sterol profile drastically different from that of wild-type yeast. The accumulation of ergosta-7,22-dienol is also a characteristic feature of erg3 mutants.[14]

Caption: Divergence of the sterol pathway in erg3Δ mutants.

Quantitative Sterol Profile

The deletion of ERG3 results in a dramatic shift in the cellular sterol composition. While wild-type cells maintain a high concentration of ergosterol, erg3Δ mutants are depleted of ergosterol and instead accumulate DHE and other precursors like episterol.

| Sterol Species | Wild-Type (WT) [% Total Sterols] | erg3Δ Mutant [% Total Sterols] |

| Ergosterol | ~90% | < 2%[14] |

| This compound | Not Detected | ~15-25% |

| Episterol | < 1% | ~20-30%[7] |

| Ergosta-7,22-dienol | < 1% | ~30-40%[14] |

| Fecosterol | < 1% | ~5-10% |

| Lanosterol | < 1% | ~1-5% |

| Other Intermediates | ~5-10% | ~10-15% |

| Note: Values are approximate and can vary based on strain background and culture conditions. |

Experimental Methodologies

The analysis of DHE and other sterols requires standardized protocols for yeast cultivation, lipid extraction, and quantification.

Yeast Strains and Cultivation

-

Strain: Saccharomyces cerevisiae BY4741 erg3Δ (or other relevant genetic background with ERG3 deletion).

-

Media: Standard yeast extract-peptone-dextrose (YPD) medium.

-

Culture: Grow cells aerobically at 30°C with shaking (~200 rpm) to the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.8–1.5). Harvest cells by centrifugation.

Protocol: Total Sterol Extraction

This protocol describes a standard method for extracting non-saponifiable lipids (including sterols) from a yeast cell pellet.[15][16]

-

Saponification: Resuspend the cell pellet from a 50 mL culture in 3 mL of 25% alcoholic KOH (25g KOH in 35 mL H₂O, brought to 100 mL with 100% ethanol). Transfer to a screw-cap glass tube.

-

Hydrolysis: Incubate the mixture in an 80°C water bath for 1 hour to hydrolyze esterified lipids.

-

Extraction: Cool the tubes to room temperature. Add 1 mL of sterile H₂O and 3 mL of a non-polar solvent (n-heptane or hexane). Vortex vigorously for 3 minutes.

-

Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Collection: Carefully transfer the upper, non-polar solvent layer containing the sterols to a fresh glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Resuspension: Resuspend the dried lipid film in a known volume (e.g., 500 µL) of 100% ethanol for analysis.

Quantification Methods

-

UV-Vis Spectrophotometry: A rapid method for estimating total DHE and ergosterol content.[17] Scan the absorbance of the ethanol-resuspended extract from 240 nm to 350 nm. DHE has a characteristic triple peak with a maximum around 324 nm.[4][18] Ergosterol can be quantified by its absorbance at 281.5 nm.[17]

-

High-Performance Liquid Chromatography (HPLC): The preferred method for accurate separation and quantification of individual sterol species.[16][19]

-

System: A reverse-phase C18 column.

-

Mobile Phase: Isocratic elution with 100% methanol or an acetonitrile/methanol mixture.

-

Detection: UV detector or a photodiode array (PDA) detector set to monitor wavelengths between 230 nm and 350 nm.

-

Analysis: Identify and quantify peaks by comparing retention times and spectral data to pure standards of ergosterol, DHE, and other intermediates.

-

Caption: Workflow for yeast sterol extraction and analysis.

Regulation of the Sterol Pathway

The transcription of ERG genes is tightly controlled to maintain sterol homeostasis.[1][20] In S. cerevisiae, this regulation is primarily mediated by a mechanism analogous to the mammalian SREBP pathway.[2]

-

Key Regulators: The paralogous zinc-cluster transcription factors Upc2p and Ecm22p are the master regulators.[21][22]

-

Mechanism of Action: Under conditions of low cellular sterol levels (e.g., due to mutation or drug inhibition), Upc2p and Ecm22p are activated.[23][24] They translocate from the cytoplasm/ER to the nucleus, where they bind to specific DNA sequences known as Sterol Regulatory Elements (SREs) in the promoters of most ERG genes.[21][22] This binding event upregulates gene transcription, boosting the production of pathway enzymes to restore sterol levels. This feedback loop ensures that sterol synthesis is responsive to cellular demand.[25]

Caption: Sterol biosynthesis regulation by Upc2p/Ecm22p.

Conclusion

The study of this compound synthesis in erg3Δ yeast offers profound insights into sterol metabolism, membrane dynamics, and the cellular response to pathway perturbations. The intrinsic fluorescence of DHE makes it an exceptional tool for advanced microscopy and biophysical studies. The methodologies and data presented in this guide provide a robust framework for researchers aiming to leverage this system for fundamental discovery and for the development of novel antifungal strategies that exploit the essentiality of the ergosterol pathway.

References

- 1. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence Techniques Using this compound to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence techniques using this compound to study cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ERG3 | SGD [yeastgenome.org]

- 7. Phenotypic Analysis of Mutants of Ergosterol Biosynthesis Genes (ERG3 and ERG4) in the Red Yeast Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic engineering strategies for de novo biosynthesis of sterols and steroids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. The ERG3 gene in Saccharomyces cerevisiae is required for the utilization of respiratory substrates and in heme-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]

- 16. Sterol Analysis in Kluyveromyces lactis [bio-protocol.org]

- 17. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. Sterol Analysis in Kluyveromyces lactis [en.bio-protocol.org]

- 20. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Upc2p and Ecm22p, dual regulators of sterol biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Upc2p and Ecm22p, Dual Regulators of Sterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytoplasmic localization of sterol transcription factors Upc2p and Ecm22p in S.cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Regulation of early enzymes of ergosterol biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroergosterol vs. Ergosterol Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol is an essential sterol in fungal cell membranes, playing a pivotal role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Its biosynthetic pathway is a well-established target for antifungal drugs. Dehydroergosterol, a fluorescent sterol, is not a direct intermediate in the canonical ergosterol biosynthesis pathway but rather accumulates under specific genetic modifications, offering a unique tool to study sterol metabolism and the effects of its disruption. This technical guide provides a comprehensive comparison of the biosynthetic pathways leading to ergosterol and this compound, detailing the enzymatic steps, regulatory networks, and key differences. It includes quantitative data on sterol composition, detailed experimental protocols for analysis, and visualizations of the involved pathways and workflows to support research and drug development in mycology.

Introduction to Fungal Sterol Biosynthesis

The biosynthesis of ergosterol is a complex, multi-step process that is vital for the viability of most fungi.[1][2][3] The pathway can be broadly divided into three stages:

-

Mevalonate Pathway: The synthesis of the precursor farnesyl pyrophosphate (FPP) from acetyl-CoA.

-

Squalene Synthesis and Cyclization: The conversion of FPP to squalene and its subsequent cyclization to lanosterol.

-

Late Pathway: A series of demethylation, desaturation, and reduction reactions that convert lanosterol to ergosterol.

This late pathway is of particular interest for antifungal drug development as it is catalyzed by enzymes unique to fungi, offering a window for selective toxicity.[4][5]

Ergosterol Biosynthesis Pathway

The canonical pathway from lanosterol to ergosterol involves a series of enzymatic conversions primarily occurring in the endoplasmic reticulum.[3][6] The key enzymes and intermediates are outlined below.

Key Enzymes and Intermediates:

-

Lanosterol: The first sterol intermediate.

-

Erg11 (CYP51): Lanosterol 14-alpha-demethylase, a key enzyme and the target of azole antifungals.[1][4]

-

Erg24: C-14 reductase.

-

Erg25, Erg26, Erg27: C-4 demethylation complex.

-

Zymosterol: A key branchpoint intermediate.

-

Erg6: C-24 sterol methyltransferase, which adds a methyl group to the side chain.[7]

-

Fecosterol: An intermediate following C-24 methylation.

-

Erg2: C-8 sterol isomerase.

-

Episterol: An intermediate following isomerization.

-

Erg3: C-5 sterol desaturase.

-

Erg5: C-22 sterol desaturase.

-

Erg4: C-24(28) sterol reductase, which catalyzes the final step to produce ergosterol.[6]

This compound Biosynthesis: An Alternative Pathway

This compound (DHE) is a naturally occurring fluorescent sterol that is structurally similar to ergosterol.[8][9] It is not a major component of wild-type fungal membranes but can accumulate as a terminal sterol in mutants with defects in the late stages of the ergosterol pathway, particularly in erg5 or erg6 deletion strains.[10][11] This accumulation occurs because the pathway is blocked, leading to the buildup of precursors that may be shunted into alternative products. The "biosynthesis" of this compound in these mutants is therefore a consequence of the interruption of the main ergosterol pathway.

Quantitative Comparison of Sterol Composition

The disruption of the ergosterol biosynthesis pathway leads to significant changes in the sterol composition of fungal cells. The following table summarizes the sterol profiles of wild-type Saccharomyces cerevisiae and various erg mutants.

| Sterol | Wild-Type (W303) (% of total sterols) | erg3Δ (% of total sterols) | erg4Δ (% of total sterols) | erg5Δ (% of total sterols) | erg6Δ (% of total sterols) |

| Ergosterol | 85-95 | - | - | - | - |

| Lanosterol | <5 | 8 | 5 | <5 | <5 |

| Zymosterol | <1 | - | - | <1 | 70-80 |

| Fecosterol | <1 | - | - | <1 | - |

| Episterol | <1 | 62-77 | - | - | - |

| Ergosta-5,7-dien-3β-ol | - | - | 70-80 | 70-80 | - |

| This compound | - | - | - | Accumulates | Accumulates |

Table 1: Sterol composition in wild-type and erg mutant strains of Saccharomyces cerevisiae.[11][12] Data is compiled from multiple sources and represents approximate percentages. "-" indicates not detected or present in trace amounts.

Regulation of Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is tightly regulated to maintain appropriate levels of ergosterol in the cell membrane. This regulation occurs primarily at the transcriptional level through the action of sterol regulatory element (SRE)-binding proteins.

Upc2-mediated Regulation in Saccharomyces cerevisiae

In S. cerevisiae, the transcription factor Upc2 is a key regulator of ergosterol biosynthesis.[4][13][14] Under low sterol conditions, Upc2 translocates to the nucleus and binds to SREs in the promoters of ERG genes, activating their transcription.[13]

SrbA-mediated Regulation in Aspergillus fumigatus

In the pathogenic mold Aspergillus fumigatus, the sterol regulatory element-binding protein (SREBP) homolog, SrbA, is a critical regulator of ergosterol biosynthesis, particularly under hypoxic conditions.[1][12][15] SrbA is required for the expression of several erg genes, including erg11A (cyp51A).[16]

Experimental Protocols

Sterol Extraction and Quantification by GC-MS

This protocol describes the extraction and analysis of sterols from fungal cells using gas chromatography-mass spectrometry (GC-MS).[3][15][17]

Materials:

-

Fungal cell pellet

-

Methanol

-

Potassium hydroxide (KOH)

-

Heptane or n-hexane

-

Pyrogallol

-

Internal standard (e.g., cholesterol-d7)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system with a suitable column (e.g., HP-5MS)

Procedure:

-

Cell Harvesting: Harvest fungal cells by centrifugation and wash with distilled water. Determine the dry weight of a parallel sample.

-

Saponification: Resuspend the cell pellet in methanolic KOH (e.g., 2 M KOH in 80% methanol) containing an antioxidant like pyrogallol (0.2%). Add an internal standard.

-

Incubate at 80-90°C for 1-2 hours to saponify lipids and break cell walls.[14]

-

Extraction: After cooling, add water and extract the non-saponifiable lipids (containing sterols) three times with an organic solvent like heptane or n-hexane.[18]

-

Pool the organic phases and wash with water until the aqueous phase is neutral.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.

-

Derivatization: Resuspend the dried sterol extract in a suitable solvent (e.g., pyridine) and add the derivatizing agent. Incubate at 60-70°C for 30 minutes to convert sterols to their more volatile trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS.

-

Injector Temperature: 250-300°C

-

Oven Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 300°C) to separate the different sterols.

-

Mass Spectrometer: Operate in scan mode to acquire full mass spectra for identification and in selected ion monitoring (SIM) mode for quantification.

-

-

Data Analysis: Identify sterols based on their retention times and mass spectra compared to authentic standards. Quantify each sterol by comparing its peak area to the peak area of the internal standard.

Ergosterol Quantification by UV-Vis Spectrophotometry

This is a rapid method for estimating total ergosterol content.[5][19]

Procedure:

-

Perform saponification and extraction as described in the GC-MS protocol (steps 1-6).

-

Resuspend the dried sterol extract in a known volume of a suitable solvent (e.g., 100% ethanol).

-

Scan the absorbance of the solution from 240 nm to 300 nm using a UV-Vis spectrophotometer.

-

Ergosterol exhibits a characteristic four-peaked spectrum with a maximum absorbance at approximately 282 nm.

-

Quantify ergosterol using a standard curve of pure ergosterol or by using the known extinction coefficient. The presence of other sterols with conjugated double bonds, like this compound, can interfere with this measurement.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[1][2][13]

High-Throughput Screening (HTS) for Ergosterol Biosynthesis Inhibitors

The ergosterol biosynthesis pathway is a prime target for HTS campaigns to discover new antifungal compounds.

Conclusion

The biosynthesis of ergosterol is a fundamental process in fungi and a validated target for antifungal therapy. While this compound is not a direct intermediate in this pathway, its accumulation in specific erg mutants provides a valuable system for studying the consequences of disrupted sterol synthesis. Understanding the nuances of both the canonical ergosterol pathway and the alternative outcomes in mutant strains is crucial for the development of novel antifungal strategies. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate these pathways, identify new drug targets, and characterize the mode of action of potential antifungal agents.

References

- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. cerealsgrains.org [cerealsgrains.org]

- 5. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical characterization and subcellular localization of the sterol C-24(28) reductase, erg4p, from the yeast saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. uniprot.org [uniprot.org]

- 9. Overexpression of a sterol C-24(28) reductase increases ergosterol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sterol mutants of Saccharomyces cerevisiae: chromatographic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Item - Sterol composition of wild type (W303) and mutant (erg3 and erg4) yeast strains expressing the corresponding YFP-fused proteins compared to the non-transformed strains. - figshare - Figshare [figshare.com]

- 13. benchchem.com [benchchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

Dehydroergosterol: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroergosterol (DHE), with the systematic name ergosta-5,7,9(11),22-tetraen-3β-ol, is a naturally occurring fluorescent sterol that has emerged as a critical tool in cellular biology and drug development.[1][2][3] Its structural similarity to cholesterol, a ubiquitous and essential component of mammalian cell membranes, allows it to serve as a faithful fluorescent analog for studying cholesterol's behavior in living cells.[4][5][6] This technical guide provides an in-depth overview of the core physical properties of this compound, offering a valuable resource for researchers utilizing this powerful probe.

Core Physical and Chemical Properties

This compound is a crystalline solid that is sparingly soluble in aqueous buffers but soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[7] It is crucial to handle DHE with care, protecting it from light and air to prevent oxidation, which can alter its fluorescent properties. For long-term storage, it is recommended to keep it at -20°C.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₄₂O | [7][8] |

| Molecular Weight | 394.6 g/mol | [7][8] |

| CAS Number | 516-85-8 | [7][9] |

| Appearance | Crystalline solid | [7] |

| Purity | ≥98% | [7] |

| Melting Point | 146 °C | [9] |

| UV/Vis Absorption Maxima (in ethanol) | 311, 324, 340 nm | [1][7] |

| Fluorescence Excitation Maximum (in ethanol) | 324 nm | [7] |

| Fluorescence Emission Maximum (in ethanol) | 375 nm | [7] |

Solubility Data

| Solvent | Solubility |

| Dimethylformamide (DMF) | 2 mg/mL |

| Dimethyl sulfoxide (DMSO) | 0.1 mg/mL |

| Ethanol | 20 mg/mL |

| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL |

Spectral Properties

The defining characteristic of this compound is its intrinsic fluorescence, a property absent in cholesterol. This fluorescence arises from the conjugated double bond system within its sterol ring structure.

UV-Visible Absorption: In organic solvents like ethanol, DHE exhibits three distinct absorption maxima at approximately 311, 324, and 340 nm.[1] The absorption spectrum of highly pure DHE is a key indicator of its quality, as impurities can introduce additional peaks at other wavelengths.[1]

Fluorescence Spectroscopy: When excited at its absorption maximum of around 324 nm in ethanol, DHE displays a characteristic emission spectrum with a primary peak around 375 nm.[7] The fluorescence properties of DHE are sensitive to its environment. For instance, the emission maxima can shift, and the quantum yield can be enhanced when it is incorporated into membranes or forms microcrystals.[1][2] This sensitivity makes it a valuable probe for investigating the local environment of sterols in biological systems.

Crystallographic Data

X-ray diffraction studies have revealed that this compound monohydrate crystallizes in the monoclinic space group P2₁.[2] The unit cell contains four DHE molecules and has the following parameters: a = 9.975(1) Å, b = 7.4731(9) Å, c = 34.054(4) Å, and β = 92.970(2)°.[2] This crystal structure is similar to that of ergosterol monohydrate and provides a basis for understanding its packing and interactions in a solid state.[2]

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.

Methodology:

-

A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

UV-Visible Absorption Spectroscopy

Principle: This technique is used to determine the concentration of DHE in a solution and to assess its purity by examining its characteristic absorption spectrum.

Methodology:

-

A stock solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol).

-

A dilution of the stock solution is made to an appropriate concentration for measurement.

-

The UV-Vis spectrophotometer is blanked using the same solvent.

-

The absorbance of the DHE solution is measured over a wavelength range of at least 200-400 nm.

-

The wavelengths of maximum absorbance (λmax) are recorded.

Fluorescence Spectroscopy

Principle: This method is used to measure the fluorescence excitation and emission spectra of DHE, which are sensitive to its environment.

Methodology:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol).

-

For excitation spectra, the emission wavelength is fixed at the emission maximum (e.g., 375 nm), and the excitation wavelength is scanned.

-

For emission spectra, the excitation wavelength is fixed at the absorption maximum (e.g., 324 nm), and the emission is scanned over a range of higher wavelengths.

-

The wavelengths of maximum excitation and emission are recorded.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle: HPLC is a powerful technique to separate DHE from potential impurities, allowing for a quantitative assessment of its purity.

Methodology:

-

A C18 reverse-phase column is typically used.

-

The mobile phase is often 100% methanol or a gradient of methanol and water.

-

A solution of the this compound sample is injected into the HPLC system.

-

Detection can be performed using a UV-Vis detector at multiple wavelengths (e.g., 205 nm for general organic compounds and 325 nm for DHE) and a fluorescence detector (excitation at 325 nm, emission at 375 nm) for specific detection of DHE.[10]

-

The purity is determined by the relative area of the DHE peak compared to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Principle: Mass spectrometry is used to confirm the molecular weight of this compound and to obtain information about its structure through fragmentation analysis.

Methodology:

-

A solution of the DHE sample is introduced into the mass spectrometer, often via liquid chromatography (LC-MS).

-

Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques.

-

The mass-to-charge ratio (m/z) of the molecular ion is determined. For DHE, the protonated molecule [M+H]⁺ is observed at m/z 395.3.[10]

-

A characteristic fragment ion resulting from the loss of a hydroxyl group [M-OH]⁺ is also typically observed at m/z 377.5.[10]

-

Tandem mass spectrometry (MS/MS) can be used to further fragment the molecular ion and obtain a detailed fragmentation pattern for structural confirmation.

Visualizations

Synthesis and Purification Workflow of this compound

Caption: A typical workflow for the chemical synthesis of this compound from ergosterol followed by purification using HPLC.

This compound as a Probe for Intracellular Sterol Transport

Caption: A simplified diagram illustrating the use of DHE to visualize intracellular sterol transport pathways.

Conclusion

This compound is an invaluable tool for researchers studying the intricate roles of sterols in cellular processes. Its well-characterized physical properties, particularly its intrinsic fluorescence, provide a powerful means to investigate membrane dynamics, protein-lipid interactions, and intracellular trafficking pathways. This guide has summarized the key physical data and experimental methodologies associated with this compound, offering a solid foundation for its effective application in a research setting. As with any fluorescent probe, a thorough understanding of its properties and careful experimental design are paramount to obtaining reliable and meaningful results.

References

- 1. Structure of this compound monohydrate and interaction with sterol carrier protein-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of this compound Monohydrate and Interaction with Sterol Carrier Protein-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of fluorescent delta 5,7,9(11),22-ergostatetraen-3 beta-ol with sterol carrier protein-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence techniques using this compound to study cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | C28H42O | CID 6436660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [drugfuture.com]

- 10. Fluorescence Techniques Using this compound to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroergosterol: A Technical Guide to its Fluorescent Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Dehydroergosterol (DHE), a naturally occurring fluorescent analog of cholesterol, has emerged as an invaluable tool for investigating the intricacies of sterol biology.[1][2] Its structural similarity to cholesterol allows it to faithfully mimic its behavior within cellular membranes, while its intrinsic fluorescence provides a non-invasive means to visualize and quantify sterol distribution, trafficking, and interactions in real-time.[1][3] This technical guide provides an in-depth overview of the fluorescent properties of DHE, detailed experimental protocols for its use, and its application in elucidating sterol-related signaling pathways.

Core Fluorescent Properties of this compound

The fluorescence of DHE is highly sensitive to its local environment, a property that makes it a powerful probe of membrane structure and polarity.[4] Its spectral characteristics are markedly different in organic solvents compared to aqueous environments or when incorporated into lipid membranes, reflecting its aggregation state and the polarity of its surroundings.[4] This phenomenon, known as solvatochromism, allows researchers to distinguish between monomeric and microcrystalline forms of DHE.[4][5]

Spectral Characteristics

In organic solvents like ethanol, DHE exists predominantly as a monomer and exhibits distinct excitation and emission spectra.[4] However, in aqueous buffers, DHE tends to form microcrystalline structures, leading to a red-shift in its emission spectrum and the appearance of new emission peaks.[4] This spectral shift is a key indicator of DHE aggregation. When incorporated into model membranes such as large unilamellar vesicles (LUVs), the emission spectra show features of both monomeric and aggregated DHE, depending on its concentration.[6]

Table 1: Excitation and Emission Maxima of this compound in Various Environments

| Environment | Excitation Maxima (nm) | Emission Maxima (nm) | Predominant State | Reference |

| Ethanol | 311, 324, 340 | 354, 371, 390 | Monomer | [4] |

| Aqueous Buffer | ~329 | ~375, 404, 426 | Microcrystals | [4] |

| Lecithin-Cholesterol Vesicles | 329 (shoulder at 341) | 373, 393 (shoulder at 355) | Monomer/Aggregates | [7] |

| POPC LUVs (low concentration) | Not specified | 355, 373, 394 (small shoulder at 426) | Primarily Monomer | [6] |

Quantum Yield and Fluorescence Lifetime

The quantum yield and fluorescence lifetime of DHE are also influenced by its environment and concentration. In 1-palmitoyl-2-oleoylphosphatidylcholine (POPC) vesicles, the quantum yield and lifetime remain relatively constant at low DHE concentrations but decrease at higher concentrations due to self-quenching.[8][9]

Table 2: Quantitative Fluorescent Properties of this compound

| Property | Value | Conditions | Reference |

| Relative Quantum Yield | ~0.56 | Up to 4-5 mol % in POPC vesicles at 24°C | [8] |

| Fluorescence Lifetime | ~0.86 ns | Up to 50 mol % in POPC SUV at 24°C | [8] |

Experimental Protocols

Precise experimental design is crucial for obtaining reliable and reproducible data using DHE. The following sections outline key methodologies for sample preparation and fluorescence measurements.

Preparation and Cellular Loading of this compound

Due to its low aqueous solubility, DHE is typically prepared as a stock solution in an organic solvent such as ethanol.[10] For cellular studies, it is critical to deliver DHE in its monomeric form to avoid artifacts arising from the endocytosis of DHE crystals.[1][4]

Protocol 1: Preparation of DHE Stock Solution

-

Dissolve this compound in ethanol to a desired stock concentration (e.g., 1-5 mg/mL).[10]

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation.[10]

-

Store the stock solution at -20°C in the dark.[10]

Protocol 2: Cellular Loading using Methyl-β-cyclodextrin (MβCD) Complexes

This is a widely used method for efficient delivery of monomeric DHE to the plasma membrane.[1][4]

-

Prepare a stock solution of DHE in ethanol.

-

In a separate tube, prepare a solution of MβCD in phosphate-buffered saline (PBS).

-

Slowly add the DHE stock solution to the MβCD solution while vortexing to form DHE-MβCD complexes. A typical molar ratio of DHE to MβCD is 1:10.

-

Incubate cells with the DHE-MβCD complex solution in PBS for a specified time (e.g., 45 minutes) at room temperature.[4]

-

Wash the cells three times with PBS to remove excess DHE-MβCD complexes before imaging or other analysis.[4]

Fluorescence Spectroscopy and Microscopy

Fluorescence measurements of DHE can be performed using a spectrofluorometer for cuvette-based assays or a fluorescence microscope for cellular imaging.

Protocol 3: Fluorescence Spectroscopy of DHE in Vesicles

-

Incorporate DHE into large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs) at the desired molar ratio during vesicle preparation.[6]

-

Use a spectrofluorometer to acquire fluorescence spectra.

-

For excitation spectra, set the emission wavelength to 375 nm and scan the excitation wavelengths from 200 to 360 nm.[6]

-

For emission spectra, set the excitation wavelength to 324 nm and scan the emission wavelengths from 340 to 600 nm.[6]

-

To distinguish between monomeric and crystalline DHE, calculate the ratio of fluorescence intensities at 426 nm and 373 nm (I426/I373). A ratio of ~0.3 is indicative of monomeric DHE, while a ratio of ~3.4 suggests the presence of microcrystals.[4]

Protocol 4: Fluorescence Anisotropy Measurements

Fluorescence anisotropy provides information about the rotational mobility of DHE within a membrane.

-

Use a spectrofluorometer equipped with polarizers.

-

Set the excitation wavelength to 324 nm and collect the emission using a cutoff filter (e.g., Schott KV389).[11]

-

Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light, as well as with horizontally polarized excitation and vertically (IHV) and horizontally (IHH) polarized emission.

-

Calculate the anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G is the grating correction factor (G = IHV / IHH).

Application in Sterol Transport and Signaling

DHE is a powerful tool for dissecting the complex pathways of intracellular sterol transport.[1][12] Its ability to be visualized in living cells allows for the real-time tracking of sterol movement between organelles.

Cholesterol Trafficking Pathways

DHE has been instrumental in mapping the movement of cholesterol from the plasma membrane to internal compartments such as the endocytic recycling compartment (ERC) and the trans-Golgi network (TGN).[2][13] Studies using DHE have shown that this transport is an active process, dependent on energy and clathrin-mediated endocytosis.[13]

Below is a simplified representation of the DHE uptake and initial trafficking pathway in a typical mammalian cell.

Experimental Workflow for Studying Sterol Transport

A typical experiment to investigate the effect of a protein on sterol transport might involve the following steps.

Conclusion

This compound remains a cornerstone for research into cholesterol biology. Its unique fluorescent properties, coupled with its close structural and functional resemblance to cholesterol, provide an unparalleled window into the dynamic world of cellular sterols. By understanding its spectral characteristics and employing rigorous experimental protocols, researchers can continue to unravel the complex mechanisms governing cholesterol homeostasis and its role in health and disease.

References

- 1. Fluorescence techniques using this compound to study cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesterol distribution in living cells: fluorescence imaging using this compound as a fluorescent cholesterol analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Fluorescence Techniques Using this compound to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvatochromism - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. A fluorescence study of this compound in phosphatidylcholine bilayer vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Structure of this compound Monohydrate and Interaction with Sterol Carrier Protein-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into the mechanisms of sterol transport between organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative assessment of sterol traffic in living cells by dual labeling with this compound and BODIPY-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroergosterol: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Illuminating the Role of Cholesterol in Cellular Processes

Dehydroergosterol (DHE), a naturally occurring fluorescent sterol, has emerged as an invaluable tool in lipid research. Its structural and functional similarity to cholesterol, combined with its intrinsic fluorescence, allows for the real-time visualization and dynamic tracking of sterol behavior in living cells and model membranes.[1][2] This guide provides an in-depth overview of the research applications of DHE, focusing on quantitative data, detailed experimental protocols, and its use in dissecting complex signaling pathways.

I. Physicochemical and Biophysical Properties of this compound

DHE's utility as a cholesterol mimic stems from its comparable biophysical properties. While not identical, it faithfully reproduces many of cholesterol's behaviors within a membrane environment.[3][4] Key differences include an additional methyl group and three extra double bonds in the sterol ring structure, which give rise to its fluorescent properties.[3]

Table 1: Comparison of Biophysical Properties of this compound and Cholesterol

| Property | This compound (DHE) | Cholesterol | Key Implications for Research |

| Molar Mass | 394.6 g/mol | 386.7 g/mol | Minimal difference, allowing for similar incorporation into membranes. |

| Fluorescence | Intrinsic (Ex/Em: ~324 nm / ~375 nm) | None | Enables direct visualization without bulky fluorescent tags that could alter behavior.[1] |

| Membrane Ordering | Induces liquid-ordered (Lo) phase, but may be slightly less effective at stiffening bilayers than cholesterol.[4] | Strongly induces liquid-ordered (Lo) phase. | DHE is a reliable probe for studying lipid rafts and membrane domains.[4] |

| Transmembrane Movement (Flip-Flop) | Rapid (half-times of ~20-50 seconds in liquid-crystalline phase at 10°C).[2] | Slower than DHE. | Useful for studying the dynamics of sterol distribution between membrane leaflets. |

Table 2: Photophysical Properties of this compound in Model Membranes

| Membrane System | Fluorescence Lifetime (τ) | Quantum Yield (Φ) | Limiting Anisotropy (r∞) | Reference |

| POPC SUV (2-50 mol%) | ~0.86 ns | ~0.56 | Relatively constant at low concentrations | [5] |

| POPC/POPE mixtures | Varies with PE concentration | - | Varies with PE concentration | [6] |

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPE: 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine; SUV: Small Unilamellar Vesicles. Note that these values can vary depending on the specific lipid composition, temperature, and physical state of the membrane.

II. Key Research Applications and Experimental Protocols

A. Visualizing Intracellular Cholesterol Trafficking and Distribution

DHE allows for the real-time imaging of cholesterol movement between various cellular organelles, providing insights into the maintenance of cellular cholesterol homeostasis.[7]

This is a widely used method for the efficient delivery of DHE to the plasma membrane of living cells.[1][8]

-

Preparation of DHE-Cyclodextrin Complex:

-

Prepare a stock solution of DHE in ethanol.

-

Prepare an aqueous solution of methyl-β-cyclodextrin (MβCD). A typical molar ratio of DHE to MβCD is 1:10.

-

Add the DHE stock solution to the MβCD solution while vortexing.

-

Incubate the mixture at room temperature for at least one hour with continuous agitation to allow for complex formation.

-

Filter the solution through a 0.22 µm filter to remove any insoluble DHE.

-

-

Cell Labeling:

-

Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.

-

Wash the cells three times with a serum-free medium or a buffered salt solution (e.g., PBS).

-

Incubate the cells with the DHE-MβCD complex in a serum-free medium. A typical final concentration of DHE is in the range of 1-5 µg/mL.

-

Incubation time can vary from 15 to 60 minutes at 37°C. Shorter incubation times will preferentially label the plasma membrane, while longer times allow for internalization and labeling of intracellular organelles.

-

Wash the cells three times with fresh medium to remove excess DHE-MβCD complex.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~325 nm) and an appropriate emission filter (e.g., ~375 nm).

-

Live-cell imaging can be performed to track the movement of DHE over time.

-

B. Probing Membrane Dynamics with Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique to measure the lateral diffusion of fluorescently labeled molecules within a membrane.[9][10] By photobleaching a small region of the DHE-labeled membrane and monitoring the recovery of fluorescence, the diffusion coefficient and the mobile fraction of the sterol can be determined.

-

Cell Preparation and Labeling:

-

Label cells with DHE as described in the previous protocol.

-

-

FRAP Experiment:

-

Identify a region of interest (ROI) on the plasma membrane of a labeled cell.

-

Acquire a few pre-bleach images at low laser power.

-

Use a high-intensity laser beam to photobleach the ROI.

-

Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Correct for photobleaching during image acquisition.

-

Normalize the fluorescence recovery curve.

-

Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

-

References

- 1. Fluorescence Techniques Using this compound to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid transbilayer movement of the fluorescent sterol this compound in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The fluorescent cholesterol analog this compound induces liquid-ordered domains in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Fluorescence studies of this compound in phosphatidylethanolamine/phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholesterol distribution in living cells: fluorescence imaging using this compound as a fluorescent cholesterol analog - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence techniques using this compound to study cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Utility of Fluorescence Recovery after Photobleaching (FRAP) to Study the Plasma Membrane [mdpi.com]

- 10. FRAP Analysis of Membrane-Associated Proteins: Lateral Diffusion and Membrane-Cytoplasmic Exchange - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroergosterol: A Fluorescent Cholesterol Mimic for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroergosterol (DHE), a naturally occurring fluorescent sterol, has emerged as an invaluable tool in lipid research, closely mimicking the behavior of cholesterol in cellular and model membranes.[1][2] Its intrinsic fluorescence, arising from the conjugated double bond system in its sterol ring, obviates the need for bulky fluorescent tags that can alter the molecule's properties and biological function.[3][4] This technical guide provides a comprehensive overview of DHE as a cholesterol mimic, detailing its physicochemical properties, experimental applications, and the underlying principles that make it a superior probe for studying cholesterol dynamics.

Physicochemical Properties and Comparison with Cholesterol

DHE (ergosta-5,7,9(11),22-tetraen-3β-ol) shares a high degree of structural similarity with cholesterol, differing only by the presence of three additional double bonds in the B-ring and a methyl group and a double bond in the side chain.[4][5] These minor structural modifications are responsible for its fluorescence while having minimal impact on its ability to mimic cholesterol's behavior in membranes.[6][7] Atomistic molecular dynamics simulations have revealed that DHE can stand upright in a membrane in a manner nearly identical to cholesterol, contributing to its faithful mimicry.[6][8]

While DHE is an excellent mimic, subtle differences exist. For instance, cholesterol has a slightly stronger condensing and thickening effect on phospholipid bilayers compared to DHE.[7] In POPC membranes, the area per lipid is about 3% larger and the thickness is 2% less in the presence of DHE compared to cholesterol.[7]

Quantitative Data Summary

The following tables summarize key quantitative data comparing DHE and cholesterol, as well as the fluorescent properties of DHE.

| Property | This compound (DHE) | Cholesterol | Reference(s) |

| Molecular Formula | C₂₈H₄₂O | C₂₇H₄₆O | [9] |

| Molar Mass | 394.6 g/mol | 386.7 g/mol | [9] |

| Structure | Ergostane derivative with conjugated triene system | Cholestane derivative | [3] |

| Membrane Condensing Effect | Slightly lower than cholesterol | High | [7] |

| Membrane Thickening Effect | Slightly lower than cholesterol | High | [7] |

| Tilt Angle in Membrane (Mean) | 44.84 ± 0.01° (tail) | 33.23 ± 0.01° (tail) | [7] |

| Aqueous Solubility | Very low (forms monohydrate crystals) | Very low (forms monohydrate crystals) | [10] |

| Fluorescent Property | Value(s) | Solvent/Environment | Reference(s) |

| Excitation Maxima | 311, 324, 340 nm | Ethanol | [1] |

| 311, 324 nm | - | [9] | |

| Emission Maxima | 354, 371, 390 nm | Ethanol | [1] |

| 375 nm | - | [9] | |

| Quantum Yield | Low | General | [11] |

| Photobleaching | High propensity | Cellular imaging | [12] |

Experimental Protocols

The successful use of DHE in research relies on appropriate experimental design and execution. Below are detailed methodologies for key experiments involving DHE.

Incorporation of DHE into Cultured Cells

Several methods can be used to introduce DHE into the membranes of cultured cells. The choice of method depends on the specific experimental goals.

1. Delivery from Ethanolic Stock Solution:

-

Principle: Direct addition of an ethanolic solution of DHE to the cell culture medium. This method is simple but can lead to the formation of DHE microcrystals.[1][2]

-

Protocol:

-

Prepare a stock solution of DHE in ethanol (e.g., 20 mg/ml).[9]

-

Add the DHE stock solution directly to the cell culture medium to the desired final concentration.

-

Incubate the cells with the DHE-containing medium. The endocytosed DHE microcrystals are typically processed in the lysosomes, leading to distribution throughout the cell's membranes.[1]

-

-

Considerations: This method can result in significant lysosomal accumulation, which may be undesirable for studies focused on the plasma membrane.[1][2]

2. Delivery via Methyl-β-cyclodextrin (MβCD) Complexes:

-

Principle: MβCD is used to solubilize DHE and facilitate its direct insertion into the plasma membrane, largely bypassing the endocytic pathway.[1][2]

-

Protocol:

-

Prepare DHE-MβCD complexes by adding DHE to an aqueous solution of MβCD (e.g., 3 mM DHE and 30 mM MβCD).[1]

-

Vortex the mixture under nitrogen, protected from light, for 24 hours at room temperature.[1]

-

Filter the solution through a 0.2 µm filter to remove any insoluble material.[1]

-

Add the DHE-MβCD complexes to the cells (e.g., 20 µg of DHE) and incubate for a specified time (e.g., 45 minutes) at room temperature in a suitable buffer like PBS.[1]

-

Wash the cells three times with PBS before imaging or further experimentation.[1]

-

-

Considerations: High concentrations of MβCD can extract endogenous cholesterol from the cell membrane. Careful optimization of the DHE:MβCD ratio is crucial.[1]

3. Delivery from Unilamellar Vesicles:

-

Principle: DHE is incorporated into unilamellar vesicles (liposomes), which then fuse with or exchange lipids with the plasma membrane of the target cells.[1][2]

-

Protocol:

-

Prepare a lipid mixture containing DHE and a phospholipid (e.g., POPC) in a suitable organic solvent.

-

Dry the lipid mixture to a thin film under a stream of nitrogen.

-

Hydrate the lipid film with an appropriate buffer to form multilamellar vesicles.

-

Create unilamellar vesicles by sonication or extrusion.

-

Incubate the cells with the DHE-containing vesicles.

-

Fluorescence Microscopy and Imaging

-

Principle: The intrinsic fluorescence of DHE allows for its visualization in living cells using fluorescence microscopy.

-

Protocol:

-

Label cells with DHE using one of the methods described above.

-

Wash the cells to remove excess DHE.

-

Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~324 nm) and an appropriate emission filter (e.g., ~375 nm).

-

For kinetic studies, techniques like Fluorescence Recovery After Photobleaching (FRAP) can be employed to monitor the movement of DHE within membranes.[13]

-

Applications in Research and Drug Development

DHE's ability to faithfully mimic cholesterol has made it a cornerstone in several areas of research.

Cholesterol Trafficking and Distribution

DHE has been instrumental in elucidating the complex pathways of intracellular cholesterol transport.[1][2] Studies using DHE have shown its co-distribution with endogenous cholesterol in various organelles, including the plasma membrane, endoplasmic reticulum, mitochondria, and lysosomes.[1] It has been particularly useful in demonstrating the significant pool of cholesterol within the endocytic recycling compartment and the trans-Golgi network.[4]

Interaction with Membrane Proteins

The function of many membrane proteins is critically dependent on their interaction with cholesterol. DHE has been used to probe these interactions. For example, in cholesterol-depleted membranes, only cholesterol and DHE were effective in reconstituting the activity of the highly sterol-sensitive oxytocin receptor.[1] This demonstrates DHE's ability to substitute for cholesterol in supporting the function of certain membrane proteins.

Lipid Rafts and Membrane Microdomains

DHE has been employed to study the formation and properties of cholesterol-rich membrane microdomains, often referred to as lipid rafts.[1][14] Despite having a slightly lower ability to stiffen lipid bilayers compared to cholesterol, DHE can induce the formation of liquid-ordered/liquid-disordered phase coexistence in model membranes, a key characteristic of lipid raft formation.[15]

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate important workflows and pathways related to the use of DHE.

Caption: Workflow for incorporating DHE into cultured cells.

Caption: Simplified intracellular cholesterol trafficking pathways studied using DHE.

Caption: Key property comparison between DHE and Cholesterol.

Limitations and Considerations

While DHE is a powerful tool, it is essential to be aware of its limitations. Its fluorescence is in the ultraviolet range, which can be phototoxic to cells and may overlap with the autofluorescence of some cellular components.[11] Furthermore, DHE exhibits a high propensity for photobleaching, which needs to be considered in the design of imaging experiments.[12] The purity of commercially available DHE can also vary, and it is crucial to use highly pure DHE (>98%) for reliable and reproducible results, as contaminants can significantly affect membrane properties.[1][2]

Conclusion

This compound stands out as the fluorescent sterol that most closely mimics the structural and functional properties of cholesterol.[1][2] Its utility in real-time imaging of sterol dynamics in living cells provides researchers with a unique window into the complex world of lipid biology.[1] By understanding its properties, employing appropriate experimental protocols, and being mindful of its limitations, scientists and drug development professionals can continue to leverage DHE to unravel the intricate roles of cholesterol in health and disease.

References

- 1. Fluorescence Techniques Using this compound to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence techniques using this compound to study cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cholesterol distribution in living cells: fluorescence imaging using this compound as a fluorescent cholesterol analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fb.cuni.cz [fb.cuni.cz]

- 6. This compound as an analogue for cholesterol: why it mimics cholesterol so well-or does it? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Structure of this compound monohydrate and interaction with sterol carrier protein-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cholesterol distribution in living cells: fluorescence imaging using this compound as a fluorescent cholesterol analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipid Rafts and the Cytoskeleton [maciverlab.bms.ed.ac.uk]

- 15. The fluorescent cholesterol analog this compound induces liquid-ordered domains in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroergosterol's Dance with Membrane Lipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroergosterol (DHE), a naturally occurring fluorescent analog of cholesterol, has emerged as an invaluable tool for elucidating the intricate interactions between sterols and membrane lipids.[1][2] Its intrinsic fluorescence, coupled with its ability to faithfully mimic many of the biophysical properties of cholesterol, allows for real-time visualization and quantitative analysis of sterol behavior in both model and biological membranes.[1] This technical guide provides a comprehensive overview of the core principles governing DHE's interaction with membrane lipids, detailed experimental protocols for its study, and an exploration of its implications in cellular signaling pathways.

Biophysical Interactions of this compound with Membrane Lipids

DHE, like cholesterol, is an amphipathic molecule that intercalates into lipid bilayers, with its hydroxyl group oriented towards the aqueous phase and its rigid sterol ring system and flexible acyl chain extending into the hydrophobic core of the membrane. The primary interactions driving its behavior are van der Waals forces between the sterol ring and the lipid acyl chains, and hydrogen bonding between the 3-β-hydroxyl group of DHE and the polar headgroups of phospholipids and sphingolipids.

Induction of Liquid-Ordered Domains